molecular formula C21H25ClFN3O5S B12470062 3-chloro-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide

3-chloro-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide

Cat. No.: B12470062
M. Wt: 486.0 g/mol
InChI Key: RIRQPZXNDWQLLE-UHFFFAOYSA-N
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Description

3-chloro-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic, piperazine, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Amines derived from the sulfonamide group.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

3-chloro-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring is known to interact with serotonin and dopamine receptors, modulating their activity and influencing neurological pathways . The sulfonamide group may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-chloro-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide lies in its combination of functional groups, which confer specific pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C21H25ClFN3O5S

Molecular Weight

486.0 g/mol

IUPAC Name

3-chloro-4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]-N-(2-methoxyethyl)benzenesulfonamide

InChI

InChI=1S/C21H25ClFN3O5S/c1-30-13-8-24-32(28,29)18-6-7-20(19(22)14-18)31-15-21(27)26-11-9-25(10-12-26)17-4-2-16(23)3-5-17/h2-7,14,24H,8-13,15H2,1H3

InChI Key

RIRQPZXNDWQLLE-UHFFFAOYSA-N

Canonical SMILES

COCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

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